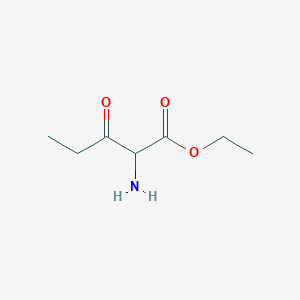

Ethyl 2-amino-3-oxopentanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 米非司酮代谢物是通过脱甲基化过程从米非司酮合成而来。该反应涉及从米非司酮分子中去除一个甲基。 此过程通常由肝脏中的酶 CYP3A4 催化 .

工业生产方法: 米非司酮代谢物的工业生产涉及使用生物催化剂来促进米非司酮的脱甲基化。该过程经过优化,以确保最终产品的高收率和纯度。 具体反应条件,如温度、pH 和辅因子的存在,都要严格控制以最大限度地提高效率 .

化学反应分析

反应类型: 米非司酮代谢物会发生各种化学反应,包括:

氧化: 米非司酮代谢物可以被氧化形成羟基化的衍生物。

还原: 还原反应可以将米非司酮代谢物转化为相应的醇类。

取代: 米非司酮代谢物可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用还原剂如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。

取代: 使用诸如卤素(例如氯、溴)和亲核试剂(例如胺、硫醇)的试剂。

科学研究应用

化学: 用作研究选择性孕激素受体调节剂的模型化合物。

生物学: 研究其在调节激素受体和细胞通路中的作用。

作用机制

米非司酮代谢物通过与孕激素和糖皮质激素受体结合发挥作用。 它保留了对这些受体的部分但显着的亲和力,与米非司酮相比,其相对结合亲和力分别为 21% 和 61% . 该化合物调节这些受体的活性,影响参与癌症转移和激素调节的各种细胞通路 .

相似化合物的比较

米非司酮代谢物与其他选择性孕激素受体调节剂进行比较,例如:

独特性: 米非司酮代谢物的独特性在于其作为癌症转移性化疗预防剂的潜在应用,特别是在靶向 SDF-1/CXCR4 轴方面 . 这与主要用于生殖健康和激素相关疾病的其他 SPRM 不同。

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-amino-3-oxopentanoate, and how can reaction conditions be optimized?

this compound can be synthesized via β-keto ester formation, often through condensation reactions or alkylation of ethyl acetoacetate derivatives. For example, analogous β-keto esters like methyl 3-oxo-pentanoate are prepared via nucleophilic substitution using methyl bromoacetate and propionitrile in a single-step reaction . Optimization involves:

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Catalyst selection : Using mild bases (e.g., NaHCO₃) to avoid hydrolysis.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Table 1 : Example reaction parameters for β-keto ester synthesis.

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Methyl bromoacetate | Propionitrile | DMF | 78 |

Q. Which spectroscopic methods are critical for characterizing this compound, and what key signals should researchers prioritize?

- NMR :

- ¹H NMR : Look for α-proton doublets (δ 3.5–4.5 ppm) and ketone carbonyl signals (δ 2.1–2.5 ppm).

- ¹³C NMR : Confirm the β-keto group (δ 200–210 ppm) and ester carbonyl (δ 170–175 ppm).

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide or ketone C=O).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 189 for C₇H₁₃NO₃) and fragmentation patterns validate structure .

Advanced Research Questions

Q. How can enantioselective hydrogenation be applied to this compound derivatives, and what catalysts achieve high stereocontrol?

Ru(II)-BINAP complexes (e.g., Ru[(R)-BINAP]Cl₂) enable enantioselective hydrogenation of β-keto esters, achieving >98% ee under high-pressure H₂ (50 bar) in MeOH at 50°C . Key factors:

- Substrate-to-catalyst ratio : Up to 20,000:1 ensures cost efficiency.

- Solvent polarity : Methanol enhances catalyst stability and substrate solubility.

Table 2 : Catalyst performance for β-keto ester hydrogenation.

| Catalyst | ee (%) | Conditions |

|---|---|---|

| Ru[(R)-BINAP]Cl₂ | 98.7 | 50°C, 50 bar H₂, MeOH |

| Rh(I)-DuPhos | 85 | 25°C, 30 bar H₂, THF |

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, particularly regarding tautomeric forms?

- Variable Temperature (VT) NMR : Identifies keto-enol tautomerism by observing signal splitting at low temperatures (e.g., -40°C).

- X-ray Crystallography : Resolves ambiguity by confirming solid-state structure.

- Computational Modeling : DFT calculations predict dominant tautomers based on solvent polarity (e.g., enol favored in DMSO) .

Q. How can researchers address variability in catalytic hydrogenation yields for β-keto esters?

- DoE (Design of Experiments) : Systematically vary pressure (10–60 bar H₂), temperature (30–70°C), and solvent (MeOH vs. EtOH).

- In-situ Monitoring : Use FTIR or HPLC to track reaction progress and identify intermediates.

- Statistical Validation : Apply ANOVA to determine significant factors (e.g., pressure contributes 60% to yield variance) .

Q. What methodologies validate the purity of this compound in forensic or pharmaceutical research?

- HPLC-DAD : Use C18 columns with UV detection (λ = 210 nm) and acetonitrile/water gradients.

- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns (hexane:IPA, 90:10).

- LC-MS/MS : Detect trace impurities (e.g., unreacted bromoacetate) at ppm levels .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates by hindering nucleophile access.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) activate the β-keto ester toward nucleophilic attack.

- Kinetic Studies : Pseudo-first-order rate constants (k) quantify substituent impact (e.g., k = 0.15 min⁻¹ for -Cl vs. 0.03 min⁻¹ for -OMe) .

Q. Methodological Best Practices

属性

CAS 编号 |

173375-19-4 |

|---|---|

分子式 |

C7H13NO3 |

分子量 |

159.18 g/mol |

IUPAC 名称 |

ethyl 2-amino-3-oxopentanoate |

InChI |

InChI=1S/C7H13NO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4,8H2,1-2H3 |

InChI 键 |

JEMTULILVYNFJP-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(C(=O)OCC)N |

规范 SMILES |

CCC(=O)C(C(=O)OCC)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。